Home > Products > Screening Compounds P136376 > 2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide
2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide -

2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Catalog Number: EVT-4762002
CAS Number:
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1'-(6-aminopurin-9-yl)-1'-deoxy-N-methyl-β-d-ribofuranuronamides with 2-dialkylamino-7-methyloxazolo[4,5-b]pyridin-5-ylmethyl substituents []

  • Compound Description: This series of compounds features a ribofuranuronamide core linked to a 2-dialkylamino-7-methyloxazolo[4,5-b]pyridin-5-ylmethyl substituent via a N6 nitrogen. These compounds were synthesized and evaluated as potential selective adenosine A3 receptor agonists. []
  • Relevance: These compounds share the core structure of the oxazolo[4,5-b]pyridine with 2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. The variations lie in the substituents on the oxazolo[4,5-b]pyridine ring and the presence of the ribofuranuronamide moiety instead of the benzamide group found in the target compound. []

2. 5-aminomethyl-7-bromo-2-dimethylamino-4-[(3-methylisoxazol-5-yl)methoxy]benzo[d]oxazole []

  • Compound Description: This compound was synthesized and coupled with 1'-(6-chloropurin-9-yl)-1'-deoxy-N-methyl-β-d-ribofuranuronamide to optimize selectivity for the adenosine A3 receptor. []
  • Relevance: While structurally different from 2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide, this compound exemplifies the exploration of diverse heterocyclic systems, like benzo[d]oxazole, for similar biological targets. Both compounds showcase the use of substituted aromatic and heterocyclic moieties to achieve specific pharmacological profiles. []

3. 3-(butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Compound 1) []

  • Compound Description: This compound served as the lead compound for developing novel p38 mitogen-activated protein (MAP) kinase inhibitors. []
  • Relevance: Although structurally distinct from 2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide, this compound highlights the exploration of different heterocyclic scaffolds, like imidazo[4,5-b]pyridin-2-one, for kinase inhibition. This comparison underlines the importance of specific heterocyclic cores and their substitution patterns in medicinal chemistry for targeting different protein families. []

4. 3-(3-tert-butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (Compound 25) []

  • Compound Description: This compound is a potent p38 MAP kinase inhibitor with superior suppression of TNF-α production and significant in vivo efficacy in a rat model of collagen-induced arthritis. []
  • Relevance: Although structurally distinct from 2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide, it exemplifies the successful optimization of a lead compound (Compound 1) through structure-based design. This case study highlights the iterative process in medicinal chemistry to enhance the desired biological activity and pharmacological properties of compounds, even if they target different proteins. []

Properties

Product Name

2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

IUPAC Name

2-methoxy-3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C22H19N3O3/c1-14-5-3-6-17(19(14)27-2)21(26)24-13-15-8-10-16(11-9-15)22-25-20-18(28-22)7-4-12-23-20/h3-12H,13H2,1-2H3,(H,24,26)

InChI Key

SHBMWFCPRQNSTI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OC

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.